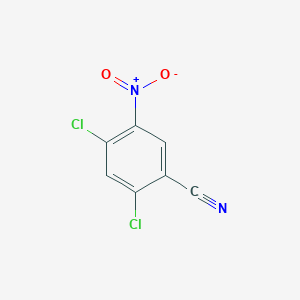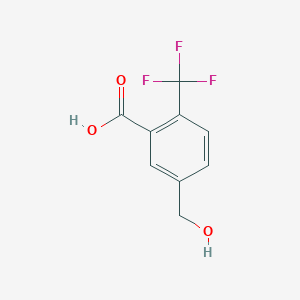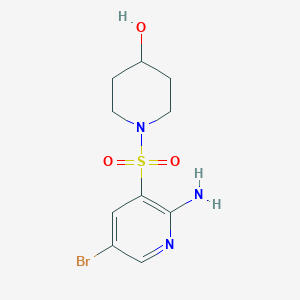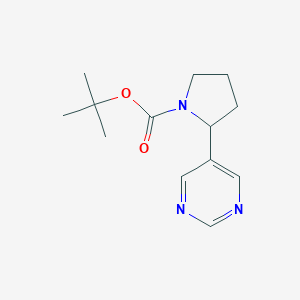
Benzene, chloromethyl(phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, chloromethyl(phenylethyl)- is an organic compound that features a benzene ring substituted with a chloromethyl group and a phenylethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, chloromethyl(phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of benzene, chloromethyl(phenylethyl)- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: Benzene, chloromethyl(phenylethyl)- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized under strong conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Phenylethylbenzene derivatives.
Oxidation: Phenylethylbenzoic acid.
Reduction: Phenylethylmethylbenzene.
Wissenschaftliche Forschungsanwendungen
Benzene, chloromethyl(phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzene, chloromethyl(phenylethyl)- involves its ability to undergo electrophilic and nucleophilic reactions due to the presence of the chloromethyl group. The benzene ring provides a stable platform for various chemical transformations, while the phenylethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Benzyl chloride: Similar structure but lacks the phenylethyl group.
Phenylethyl chloride: Similar structure but lacks the benzene ring.
Chloromethylbenzene: Similar structure but lacks the phenylethyl group.
Uniqueness: Benzene, chloromethyl(phenylethyl)- is unique due to the combination of the chloromethyl and phenylethyl groups attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
105605-58-1 |
|---|---|
Molekularformel |
C15H15Cl |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI-Schlüssel |
JLMCJMACFCOFSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


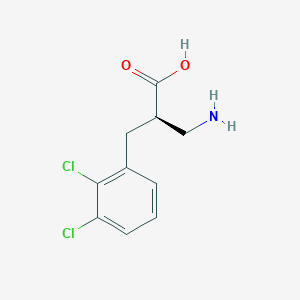
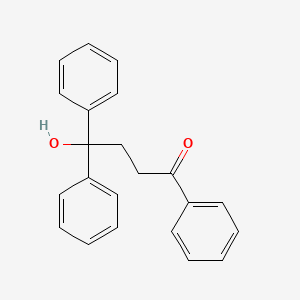

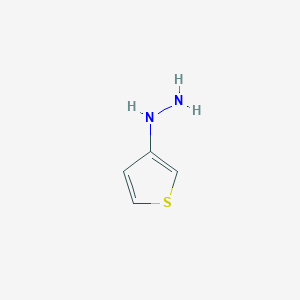
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
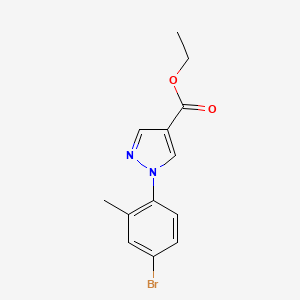
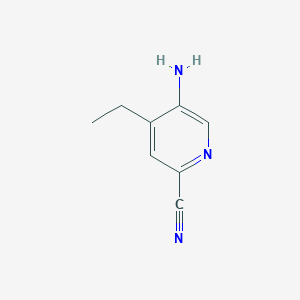
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
